molecular formula C28H33N3O4S B11076593 N-{3-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)prolinamide

N-{3-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)prolinamide

Cat. No.: B11076593
M. Wt: 507.6 g/mol
InChI Key: NYKVBJLXCAHCRH-UHFFFAOYSA-N
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Description

N-{3-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)prolinamide, with the molecular formula C28H33N3O4S, is a fascinating compound. Its ChemSpider ID is 4456690 . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Adamantane Derivatization: The adamantane moiety is functionalized with an amino group, yielding the .

    Carbonylation: The adamantylamine reacts with a suitable carbonyl source (such as an acid chloride or anhydride) to form the .

    Prolinamide Formation: The carbonyl derivative is coupled with proline to create the prolinamide backbone.

    Sulfonylation: Finally, the phenylsulfonyl group is introduced to complete the compound.

Industrial Production: While industrial-scale production methods may vary, the synthetic steps outlined above provide a general framework for preparing N-{3-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)prolinamide.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other functional groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.

Scientific Research Applications

Chemistry::

    Catalysis: This compound could serve as a chiral catalyst due to its proline backbone.

    Organic Synthesis: Researchers may use it in asymmetric synthesis.

Biology and Medicine::

    Drug Development: Investigating its biological activity could lead to potential drug candidates.

    Enzyme Inhibition: It might inhibit specific enzymes involved in disease pathways.

Industry::

    Materials Science: Its unique structure may find applications in materials design.

Mechanism of Action

The exact mechanism remains an active area of research. its prolinamide scaffold suggests interactions with enzymes or receptors. Further studies are needed to elucidate its precise targets and pathways.

Properties

Molecular Formula

C28H33N3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

N-[3-(1-adamantylcarbamoyl)phenyl]-1-(benzenesulfonyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H33N3O4S/c32-26(30-28-16-19-12-20(17-28)14-21(13-19)18-28)22-6-4-7-23(15-22)29-27(33)25-10-5-11-31(25)36(34,35)24-8-2-1-3-9-24/h1-4,6-9,15,19-21,25H,5,10-14,16-18H2,(H,29,33)(H,30,32)

InChI Key

NYKVBJLXCAHCRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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